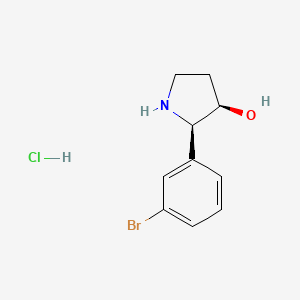

(2R,3R)-2-(3-Bromophenyl)pyrrolidin-3-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-(3-Bromophenyl)pyrrolidin-3-ol;hydrochloride, also known as Br-PIP, is a synthetic compound used in scientific research. It is a chiral molecule with two stereoisomers, (2R,3R) and (2S,3S). Br-PIP has been found to have potential therapeutic applications due to its ability to modulate neurotransmitter systems in the brain.

Scientific Research Applications

Synthesis in Carbapenem Production

A study by Hashihayata et al. (2002) demonstrates the use of a related compound, a (2R,4S)-trans-disubstituted pyrrolidine ring system, in synthesizing a novel ultrabroad-spectrum carbapenem. This process involves the iodine-mediated oxidative cyclization of a related acetamide as a key step (Hashihayata et al., 2002).

Development of 1′-aza-C-nucleosides

Filichev and Pedersen (2001) reported the synthesis of pyrimidine 1′-aza-C-nucleosides by fusing related compounds with 5-bromouracil and other bromopyrimidines. This process is significant in developing nucleoside analogs, potentially useful in medicinal chemistry (Filichev & Pedersen, 2001).

Synthesis of Antibiotic Anisomycin

Kaden, Brockmann, and Reissig (2005) explored the synthesis of both enantiomers of the antibiotic anisomycin using related pyrrolidin-3-ones. The process showcased a flexible approach to hydroxylated pyrrolidines, vital for the production of this antibiotic (Kaden et al., 2005).

In Organometallic Chemistry

Singh et al. (2003) studied the creation of hybrid ligands incorporating a pyrrolidine ring for forming complexes with palladium(II) and mercury(II). This research highlights the compound's potential in creating novel organometallic complexes, which can have various industrial and research applications (Singh et al., 2003).

Hydrolysis of Aryltellurium Trichlorides

Misra et al. (2011) used 2-pyrrolidinones in the hydrolysis of aryltellurium trichlorides. This reaction is significant in understanding the reactivity of aryltellurium compounds and could have implications in synthetic organic chemistry (Misra et al., 2011).

Potential Antithrombin Activity

Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives related to (2R,3R)-2-(3-Bromophenyl)pyrrolidin-3-ol and conducted molecular docking studies to explore their potential as thrombin inhibitors. This research indicates the compound's relevance in developing new pharmaceuticals (Ayan et al., 2013).

Application in Intercalating Nucleic Acids

Filichev and Pedersen (2003) synthesized N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, related to the compound , for use in intercalating nucleic acids. This has potential applications in gene therapy and biotechnology (Filichev & Pedersen, 2003).

properties

IUPAC Name |

(2R,3R)-2-(3-bromophenyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10;/h1-3,6,9-10,12-13H,4-5H2;1H/t9-,10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAVUWAPRHOKQT-DHTOPLTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-(3-Bromophenyl)pyrrolidin-3-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B2476853.png)

![4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476854.png)

![2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid](/img/structure/B2476857.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)

![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)

![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)